molecular formula C22H26ClNO B5208068 4-(2-methyl-1-piperidinyl)-1,1-diphenyl-2-butyn-1-ol hydrochloride

4-(2-methyl-1-piperidinyl)-1,1-diphenyl-2-butyn-1-ol hydrochloride

Cat. No. B5208068
M. Wt: 355.9 g/mol
InChI Key: DGSKEWMSZJCWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methyl-1-piperidinyl)-1,1-diphenyl-2-butyn-1-ol hydrochloride, commonly known as MIB-1, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which has been shown to play a crucial role in cancer development. In

Mechanism of Action

MIB-1 works by binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MIB-1 has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. MIB-1 has also been shown to have potential neuroprotective effects, as it can protect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using MIB-1 in lab experiments is its potent inhibitory activity against the MDM2-p53 interaction. This makes it a valuable tool for studying the p53 tumor suppressor pathway. However, one limitation of using MIB-1 is its potential toxicity, as it has been shown to cause liver toxicity in some animal studies.

Future Directions

There are several future directions for the study of MIB-1. One potential direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another direction is the investigation of the potential use of MIB-1 in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential neuroprotective effects of MIB-1 could be further explored in the context of neurodegenerative diseases.

Synthesis Methods

The synthesis of MIB-1 involves a multi-step process that begins with the reaction of 2-methyl-1-piperidinyl lithium with 1,1-diphenyl-2-propyn-1-ol. This reaction produces the intermediate 4-(2-methyl-1-piperidinyl)-1,1-diphenyl-2-butyn-1-ol, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.

Scientific Research Applications

MIB-1 has been extensively studied for its potential use in cancer research. It has been shown to be a potent inhibitor of the MDM2-p53 interaction, which is a crucial step in the regulation of the p53 tumor suppressor pathway. Inhibition of this interaction leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells. MIB-1 has also been shown to have potential applications in other areas of research, such as neurodegenerative diseases and viral infections.

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-1,1-diphenylbut-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO.ClH/c1-19-11-8-9-17-23(19)18-10-16-22(24,20-12-4-2-5-13-20)21-14-6-3-7-15-21;/h2-7,12-15,19,24H,8-9,11,17-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSKEWMSZJCWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpiperidin-1-yl)-1,1-diphenylbut-2-yn-1-ol;hydrochloride

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